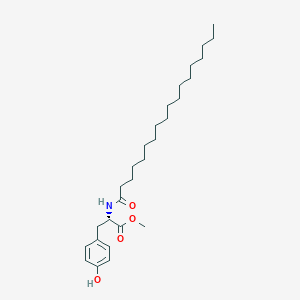

N-Stearoyltyrosine methyl ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

20®-Ginsenoside Rg3 is a rare ginsenoside derived from ginseng, a traditional medicinal herb widely used in East Asia. It is a type of saponin, specifically a tetracyclic triterpenoid saponin, known for its significant pharmacological activities. This compound has gained attention due to its potential anti-cancer, anti-inflammatory, and neuroprotective properties .

准备方法

合成路线和反应条件: 20®-人参皂苷Rg3 的制备通常涉及从人参中转化人参皂苷。一种常见的方法是使用黑曲霉对人参皂苷Rg3(S)和Rg3 ® 进行酶促转化。 该过程涉及蒸煮和生物转化处理,可实现高转化率 .

工业生产方法: 20®-人参皂苷Rg3 的工业生产侧重于高效的分离和纯化技术。通常使用高效液相色谱 (HPLC) 从人参提取物中分离和纯化该化合物。 该方法可确保高纯度和产量,使其适合大规模生产 .

化学反应分析

反应类型: 20®-人参皂苷Rg3 会发生各种化学反应,包括氧化、还原和水解。这些反应对于修饰化合物的结构和增强其药理活性至关重要。

常用试剂和条件:

氧化: 在受控条件下,使用过氧化氢和高锰酸钾等常见的氧化剂引入含氧官能团。

还原: 使用硼氢化钠和氢化铝锂等还原剂还原特定官能团。

水解: 使用盐酸或氢氧化钠进行酸性或碱性水解可将化合物分解为其组成部分。

主要形成的产物: 这些反应形成的主要产物包括各种人参皂苷衍生物,这些衍生物可能表现出不同的药理活性。 例如,氧化会导致形成羟基化衍生物,而还原会导致生成脱氧衍生物 .

科学研究应用

Organogels for Drug Delivery

One of the most notable applications of N-stearoyltyrosine methyl ester is in the formulation of organogels, which are used for drug delivery systems. Organogels formed with S-TyrOCH₃ exhibit improved physical properties compared to those made with other compounds, such as alanine derivatives. This enhancement allows for:

- Sustained Release : The organogels can release active pharmaceutical ingredients (APIs) through mechanisms like diffusion and biodegradation, providing prolonged therapeutic effects .

- In Vivo Stability : Studies demonstrate that organogels containing S-TyrOCH₃ maintain their gel state upon injection without requiring additional cooling or fluid absorption, which simplifies administration procedures .

Case Study: Rivastigmine Release

In a study involving the release of rivastigmine from an organogel containing S-TyrOCH₃, researchers observed that the gel exhibited favorable release kinetics in vivo when injected into rats. This study highlighted the potential of S-TyrOCH₃-based organogels as effective drug delivery systems that can enhance the bioavailability of certain medications .

Biodegradable Polymers

This compound can be utilized in developing biodegradable polymers due to its amphiphilic nature. The incorporation of S-TyrOCH₃ into polymeric matrices can improve:

- Mechanical Properties : The presence of stearoyl groups enhances the flexibility and strength of the resulting materials.

- Biocompatibility : As a derivative of tyrosine, S-TyrOCH₃ is compatible with biological systems, making it suitable for biomedical applications such as tissue engineering and regenerative medicine.

Cosmetic and Personal Care Products

This compound is also explored in cosmetic formulations due to its emollient properties. It can act as a skin-conditioning agent that:

- Improves Texture : Enhances the sensory attributes of creams and lotions.

- Provides Moisture : Acts as a barrier to prevent moisture loss from the skin.

Summary Table of Applications

| Application Area | Description | Benefits |

|---|---|---|

| Pharmaceutical | Organogels for drug delivery | Sustained release, improved stability |

| Material Science | Biodegradable polymers | Enhanced mechanical properties, biocompatibility |

| Cosmetics | Skin-conditioning agent in formulations | Improved texture and moisture retention |

作用机制

20®-人参皂苷Rg3 的作用机制涉及多个分子靶点和途径:

诱导凋亡: 该化合物通过激活 caspase-8、caspase-9 和 caspase-3 途径诱导癌细胞凋亡。

抑制血管生成: 20®-人参皂苷Rg3 通过下调血管内皮生长因子 (VEGF) 和其他血管生成因子抑制肿瘤中新血管的形成.

相似化合物的比较

20®-人参皂苷Rg3 在人参皂苷中是独特的,因为它具有特定的立体化学和药理学特征。类似的化合物包括:

20(S)-人参皂苷Rg3: 这种异构体具有不同的空间构型,但具有相似的药理活性。

人参皂苷Rh2: 另一种具有抗癌特性的皂苷,但具有不同的作用机制。

人参皂苷Rb1: 以其神经保护作用而闻名,它在整体结构和生物活性方面有所不同.

属性

CAS 编号 |

122445-70-9 |

|---|---|

分子式 |

C28H47NO4 |

分子量 |

461.7 g/mol |

IUPAC 名称 |

methyl (2S)-3-(4-hydroxyphenyl)-2-(octadecanoylamino)propanoate |

InChI |

InChI=1S/C28H47NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(31)29-26(28(32)33-2)23-24-19-21-25(30)22-20-24/h19-22,26,30H,3-18,23H2,1-2H3,(H,29,31)/t26-/m0/s1 |

InChI 键 |

BXGLCPSPURNXQE-SANMLTNESA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC |

手性 SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC |

规范 SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC |

同义词 |

N-stearoyltyrosine methyl ester N-stearoyltyrosine methyl ester, (D,L)-stereoisomer NSTME |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。